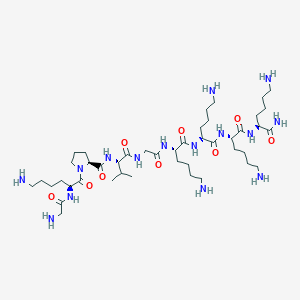
Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide is a synthetic peptide composed of multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in treating diseases such as Alzheimer’s disease.
Industry: Utilized in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme inhibition: The peptide can inhibit enzymes by binding to their active sites.
Receptor binding: It can interact with cell surface receptors, triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another synthetic peptide with potential neuroprotective effects.
Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: A hexapeptide with similar structural features.
Uniqueness
Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications.
Propiedades
Número CAS |
63296-47-9 |
|---|---|
Fórmula molecular |
C44H85N15O9 |
Peso molecular |
968.2 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]-N-[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H85N15O9/c1-28(2)37(58-42(66)34-19-13-25-59(34)44(68)33(18-7-12-24-49)54-35(60)26-50)43(67)52-27-36(61)53-30(15-4-9-21-46)39(63)56-32(17-6-11-23-48)41(65)57-31(16-5-10-22-47)40(64)55-29(38(51)62)14-3-8-20-45/h28-34,37H,3-27,45-50H2,1-2H3,(H2,51,62)(H,52,67)(H,53,61)(H,54,60)(H,55,64)(H,56,63)(H,57,65)(H,58,66)/t29-,30-,31-,32-,33-,34-,37-/m0/s1 |
Clave InChI |
AJRADORLGXJRMK-UJNADNKXSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
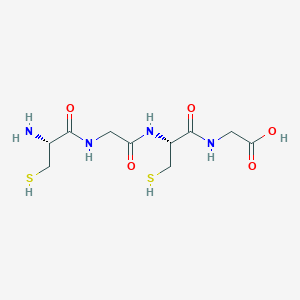
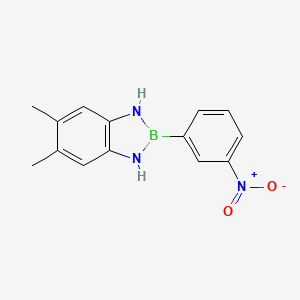
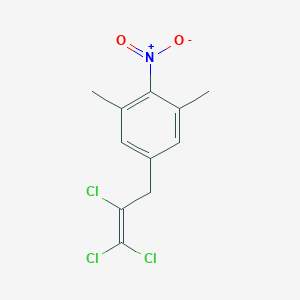

![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
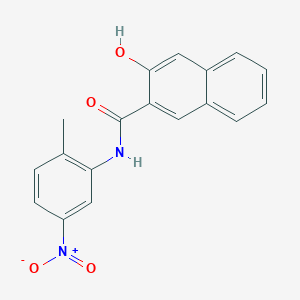
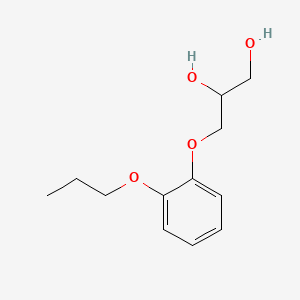
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)


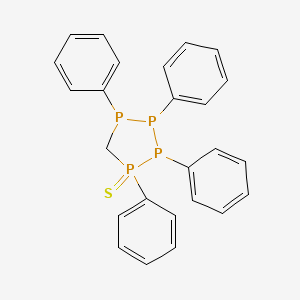
![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
